3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride is a synthetic organic compound It is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and functional groups such as an aminomethyl group and a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step may involve the reaction of the tetrahydrothiophene derivative with formaldehyde and ammonia or an amine.
Attachment of the Hydroxyethoxy Group: This can be done through an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the functional groups such as the aminomethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical research.
Drug Development: It may be explored for its potential therapeutic effects.
Medicine
Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties.
Diagnostics: It could be used in the development of diagnostic agents.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be a precursor for the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide: The non-hydrochloride form of the compound.
3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene: Lacks the dioxide group.
3-(Aminomethyl)-tetrahydrothiophene 1,1-dioxide: Lacks the hydroxyethoxy group.
Uniqueness
The presence of both the aminomethyl and hydroxyethoxy groups, along with the tetrahydrothiophene ring and the dioxide functionality, makes 3-(Aminomethyl)-3-(2-hydroxyethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]oxyethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S.ClH/c8-5-7(12-3-2-9)1-4-13(10,11)6-7;/h9H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARFPPGHDMDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN)OCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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